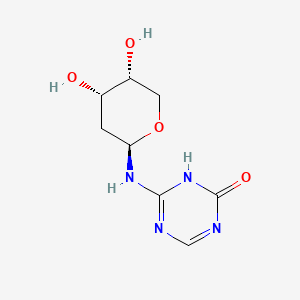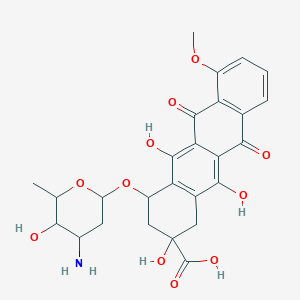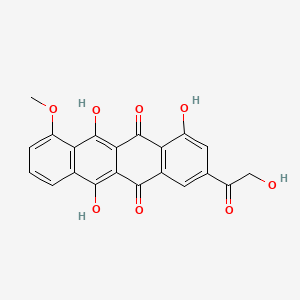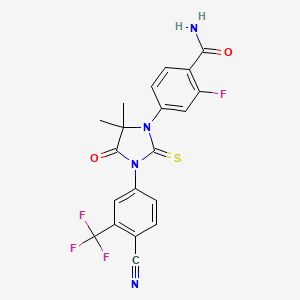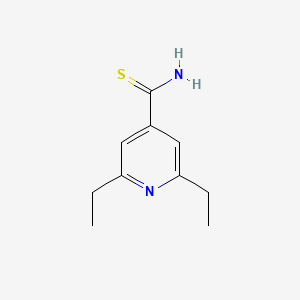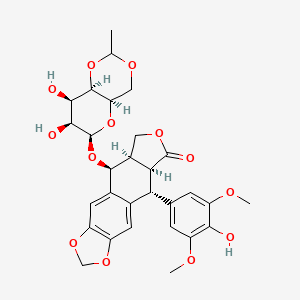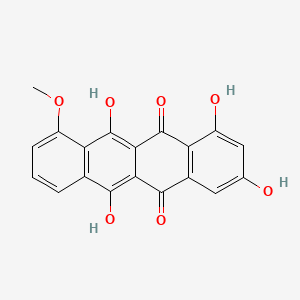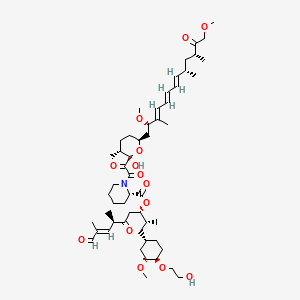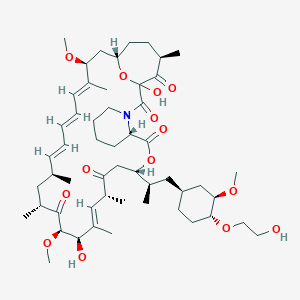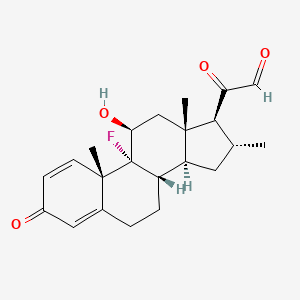
21-Dehydro Desoxymetasone
描述
21-Dehydro Desoxymetasone is a synthetic corticosteroid derived from desoxymetasone. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating various dermatological conditions, including psoriasis and eczema, by reducing inflammation and suppressing immune responses.
作用机制
Target of Action
21-Dehydro Desoxymetasone, a variant of Desoximetasone, is a glucocorticoid . Glucocorticoids are a type of steroid hormone that binds to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The primary role of glucocorticoids is to regulate various aspects of the immune response and suppress inflammation .
Mode of Action
The precise mechanism of the anti-inflammatory activity of topical steroids like this compound is uncertain . Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
This compound, like other glucocorticoids, affects multiple biochemical pathways. The primary pathway involves the inhibition of phospholipase A2, which leads to a decrease in the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) .
Pharmacokinetics
Once absorbed through the skin, topical corticosteroids like this compound are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties . The compound helps to alleviate the symptoms of inflammatory and pruritic corticosteroid-responsive dermatoses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of topical corticosteroids, including this compound, can be enhanced by occlusive dressings . The compound’s action can also be affected by the specific conditions of the skin area where it is applied .
生化分析
Biochemical Properties
The biochemical properties of 21-Dehydro Desoxymetasone are not well-documented in the literature. As an impurity of Desoxymetasone, it may share similar biochemical properties. Desoxymetasone is known to interact with glucocorticoid receptors, proteins that regulate gene expression and influence cellular processes
Cellular Effects
It is plausible that, like Desoxymetasone, it may influence cell function by modulating gene expression, cellular metabolism, and cell signaling pathways through its interactions with glucocorticoid receptors .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As an impurity of Desoxymetasone, it may share a similar mechanism of action. Desoxymetasone acts by binding to glucocorticoid receptors, leading to changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Desoxymetasone typically involves multiple steps starting from a steroidal precursor. The process includes selective fluorination, hydroxylation, and dehydrogenation reactions. Key reagents used in these steps include fluorinating agents like diethylaminosulfur trifluoride (DAST) and oxidizing agents such as pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like PCC or chromium trioxide, to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions, particularly fluorination, are common in the synthesis of this compound, using reagents like DAST.
Common Reagents and Conditions:
Oxidizing Agents: PCC, chromium trioxide.
Reducing Agents: NaBH4, LiAlH4.
Fluorinating Agents: DAST.
Major Products: The major products formed from these reactions include various fluorinated steroids and hydroxylated derivatives, which are crucial intermediates in the synthesis of this compound.
科学研究应用
21-Dehydro Desoxymetasone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying steroidal synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, particularly in inflammation and immune response modulation.
Medicine: Applied in the development of topical treatments for inflammatory skin conditions.
Industry: Utilized in the formulation of pharmaceutical products, particularly in dermatology.
相似化合物的比较
Desoxymetasone: The parent compound, used for similar dermatological applications.
Dexamethasone: Another potent corticosteroid with broader applications in inflammation and immune suppression.
Betamethasone: Known for its strong anti-inflammatory effects and used in various inflammatory conditions.
Uniqueness: 21-Dehydro Desoxymetasone is unique due to its specific structural modifications, which enhance its potency and reduce side effects compared to its parent compound, desoxymetasone. Its fluorinated structure contributes to its increased stability and efficacy in topical applications.
属性
IUPAC Name |
2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18-19,27H,4-5,8,10H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFBQEPBRAYYTL-IIEHVVJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747445 | |
| Record name | (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188271-71-7 | |
| Record name | 21-Dehydrodesoxymetasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188271717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-DEHYDRODESOXYMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP5RPL6KSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


